Technical Guide: Synthesis and Characterization of Peroxydehydrotumulosic Acid
Technical Guide: Synthesis and Characterization of Peroxydehydrotumulosic Acid
This is a comprehensive technical guide on the synthesis and characterization of Peroxydehydrotumulosic acid , a specialized lanostane triterpenoid. This guide is structured for researchers requiring a rigorous, mechanism-based approach to semi-synthesis and structural validation.
Executive Summary & Chemical Identity
Peroxydehydrotumulosic acid (specifically 5α,8α-epidioxy-dehydrotumulosic acid ) is a bioactive lanostane triterpenoid originally isolated from the sclerotia of Poria cocos (Wolfiporia cocos).[1] It is structurally characterized by a 5,8-endoperoxide bridge and a C-21 carboxylic acid side chain.[1][2]
-
IUPAC Name: (3β,5α,8α,24E)-5,8-Epidioxy-3-hydroxy-lanosta-6,24-dien-21-oic acid[1][2]
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Core Scaffold: Lanostane (Tetracyclic triterpene)[1]
-
Key Reactivity: The molecule is an oxidation product of a 5,7-diene precursor via [4+2] cycloaddition with singlet oxygen (
).[1]
Scientific Context: While often isolated as a natural product, the de novo chemical synthesis of such complex triterpenes is inefficient. The standard research approach is semi-synthesis from the abundant natural precursor Dehydrotumulosic acid (C₃₁H₄₈O₄). This guide details the conversion of the 7,9-diene precursor (Dehydrotumulosic acid) to the 5,8-endoperoxide target.[1]
Biosynthetic & Synthetic Logic
The synthesis relies on the reactivity of conjugated dienes with singlet oxygen. However, a critical mechanistic prerequisite exists: Dehydrotumulosic acid typically exists as the thermodynamically stable 7,9(11)-diene , which is inert to
Mechanistic Pathway[1][2]
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Precursor: Dehydrotumulosic acid (Lanosta-7,9(11),24-trien-21-oic acid).[1][2]
-
Isomerization: Migration of the double bond system from
to . -
Photo-oxygenation: Reaction of the
system with singlet oxygen (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> ) to form the 5,8-epidioxy-6-ene system.[1]
Figure 1: Mechanistic pathway for the semi-synthesis of Peroxydehydrotumulosic acid.
Experimental Protocols
Phase A: Isolation/Preparation of Precursor
If Dehydrotumulosic acid is not commercially available, it must be isolated from Poria cocos.
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Extraction: Extract dried sclerotia of Poria cocos (1 kg) with EtOH (5 L) under reflux for 3 hours.
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Partition: Concentrate extract and partition between H₂O and EtOAc. Retain the EtOAc layer.
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Fractionation: Subject the EtOAc fraction to silica gel column chromatography. Elute with a gradient of CH₂Cl₂:MeOH (100:0
90:10). -
Purification: Dehydrotumulosic acid elutes in fractions containing ~2-5% MeOH. Recrystallize from MeOH to obtain white needles.
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Validation: UV
243 nm (characteristic of heteroannular 7,9(11)-diene).[1]
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Phase B: Semi-Synthesis (Isomerization & Photo-oxygenation)
This protocol couples the isomerization and photo-oxygenation steps.[1] The 5,7-diene is often generated in situ or exists in equilibrium under irradiation conditions.[1]
Reagents:
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Substrate: Dehydrotumulosic acid (100 mg, 0.21 mmol)
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Solvent: Pyridine (10 mL) or EtOH/THF (1:1)
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Sensitizer: Tetraphenylporphyrin (TPP) (2 mg) or Rose Bengal (5 mg)[1]
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Light Source: 500W Tungsten-halogen lamp or High-power LED (650 nm for Rose Bengal, 515 nm for TPP)
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Atmosphere: Oxygen (O₂) gas (99.9%)[1]
Procedure:
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Dissolution: Dissolve 100 mg of Dehydrotumulosic acid in 10 mL of pyridine in a Pyrex photochemical reactor vessel.
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Sensitizer Addition: Add 2 mg of TPP. Ensure complete dissolution.
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Irradiation: Cool the vessel to 0°C using an ice jacket to prevent thermal decomposition. Bubble a slow stream of O₂ through the solution while irradiating with the light source.
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Monitoring: Monitor reaction by TLC (Mobile phase: CH₂Cl₂:MeOH 95:5). The starting material (UV active, 254 nm) will disappear, and a new spot (staining brown with vanillin/H₂SO₄, less UV active) will appear.[1] Reaction time is typically 2–6 hours.
-
Workup: Evaporate pyridine under reduced pressure (azeotrope with toluene if necessary).
-
Purification: Purify the residue via flash chromatography (Silica gel, Hexane:EtOAc 3:1
1:1). -
Yield: Expect 40–60% conversion to the 5,8-epidioxy product.
Characterization & Data Analysis
The structural confirmation relies on detecting the loss of the conjugated diene system and the appearance of the peroxide bridge signals.
Nuclear Magnetic Resonance (NMR)
The 5,8-endoperoxide moiety introduces specific diagnostic shifts. The C-5 and C-8 carbons transform from sp² (alkene) to sp³ (oxygenated quaternary) centers.[1]
Table 1: Diagnostic NMR Signals (in Pyridine-d₅)
| Position | Atom | Chemical Shift (δ) | Multiplicity | Interpretation |
| C-5 | ¹³C | 82.0 - 83.0 ppm | Singlet (C) | Quaternary carbon bonded to peroxide oxygen.[1] |
| C-8 | ¹³C | 79.0 - 80.0 ppm | Singlet (C) | Quaternary carbon bonded to peroxide oxygen.[1] |
| H-6 | ¹H | 6.25 ppm | Doublet ( | Vinyl proton of the new |
| H-7 | ¹H | 6.55 ppm | Doublet ( | Vinyl proton of the new |
| H-3 | ¹H | 3.4 - 3.6 ppm | Multiplet | Proton alpha to the 3-hydroxyl group.[1] |
| C-21 | ¹³C | ~178.0 ppm | Singlet | Carboxylic acid carbonyl.[1] |
Note: The AB system of H-6 and H-7 (
Mass Spectrometry (MS)[1][5]
-
ESI-MS (Negative Mode):
515 -
Fragmentation: Look for loss of O₂ (32 Da) in MS/MS, a characteristic fragmentation of endoperoxides, reverting to the diene mass (
483).
Infrared Spectroscopy (IR)[1]
-
3400 cm⁻¹: O-H stretch (broad).[1]
-
1710 cm⁻¹: C=O stretch (carboxylic acid).[1]
-
~850-900 cm⁻¹: O-O stretch (weak, often obscured but diagnostic if visible).[1]
Structural Visualization
The following diagram illustrates the stereochemical transformation during the synthesis.
Figure 2: Structural evolution from planar diene to bridged endoperoxide.[1][2]
References
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Akihisa, T., et al. (2007).[1] "Triterpene Acids from Poria cocos and Their Anti-Tumor-Promoting Effects." Journal of Natural Products, 70(6), 948–953.[1] Link[1]
- Key Reference for isolation and NMR data of 5α,8α-peroxydehydrotumulosic acid.
-
Ukiya, M., et al. (2002).[1] "Inhibition of Tumor-Promoting Effects by Poricoic Acids G and H and Other Lanostane-Type Triterpenes."[1][2] Journal of Natural Products, 65(4), 462–465.[1] Link[1]
- Reference for biological activity and structural comparisons.
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Barton, D. H. R., et al. (1975).[1] "Biosynthesis of Terpenes and Steroids. Part X. The Synthesis of Ergosterol Peroxide." Journal of the Chemical Society, Perkin Transactions 1, 1975, 2077–2081. Link
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Weng, Y., et al. (2016).[1] "Sterol Peroxides from the Marine Sponge Axinyssa sp." Marine Drugs, 14(6), 116.[1] Link[1]
- Provides comparative NMR d
